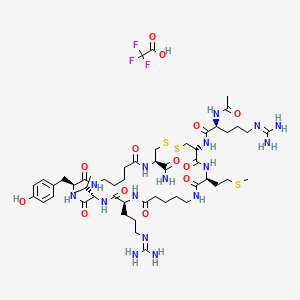

Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate” is a full competitive MCH-1 receptor antagonist . It does not have agonist potency for the human MCH-1 receptor even at micromolar concentrations .

Molecular Structure Analysis

The molecular formula of this compound is C49H82O11N16S3 . It has a disulfide bridge between Cys2 and Cys9 . The average molecular weight is 1167.47, and the exact molecular weight is 1166.55 .

Physical and Chemical Properties Analysis

The compound is a trifluoroacetate salt . Its storage temperature is less than -15°C . The compound’s isoelectric point (PI) and hydrophobicity values are not provided in the search results .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Biological Evaluation

A study by Bednarek et al. (2002) focused on synthesizing analogues of Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2, a high affinity but nonselective agonist, to create selective antagonists for human melanin-concentrating hormone receptors (hMCH-1R). Incorporating 5-aminovaleric acid (Ava) into the analogues led to the development of high affinity antagonists selective for hMCH-1R, showcasing a potential application in differentiating between physiological functions of these receptors (Bednarek et al., 2002).

Transdermal Delivery Enhancement

Zhang et al. (2014) investigated the use of solid microneedle arrays to enhance the transdermal delivery of peptides, including a similar structure to Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2. The study demonstrated significant enhancement in peptide permeation across the skin, which suggests an application in improving transdermal drug delivery systems (Zhang, Qiu, & Gao, 2014).

Application in Peptide Synthesis Methods

Kouge et al. (1987) explored the use of water-soluble coupling reagents in peptide synthesis. This research is relevant for the synthesis of complex peptides, potentially including Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2, emphasizing the importance of innovative methods in peptide synthesis (Kouge, Koizumi, Okai, & Kato, 1987).

Enantioresolution and Chiral Analysis

Bhushan and Dixit (2012) conducted studies on enantioresolution of amino acids using cyanuric chloride-based chiral derivatizing reagents. This research is significant for understanding the chiral properties of peptides and could be applicable to the analysis of Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 in different chiral environments (Bhushan & Dixit, 2012).

Inhibitory Action of Trifluoroacetylated Peptides

Research by Lestienne, Dimicoli, and Bieth (1977) demonstrated that trifluoroacetylated peptides are potent inhibitors of human leukocyte elastase. This suggests a potential application of Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate in therapeutic contexts, especially in the regulation of elastase activity (Lestienne, Dimicoli, & Bieth, 1977).

Wirkmechanismus

Target of Action

The primary target of Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate is the MCH-1 receptor . This receptor plays a crucial role in appetite regulation and energy homeostasis .

Mode of Action

This compound acts as a full competitive antagonist at the MCH-1 receptor . It competes with the natural ligand for the receptor, thereby preventing the receptor’s activation . This compound exhibits no agonist potency for the human MCH-1 receptor, even at micromolar concentrations .

Biochemical Pathways

Given its antagonistic action on the mch-1 receptor, it likely impacts pathways related to appetite regulation and energy homeostasis .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its antagonistic effect on the MCH-1 receptor. By preventing the activation of this receptor, it may influence appetite and energy homeostasis .

Eigenschaften

IUPAC Name |

(4R,13S,16S,19S,28S,31R)-31-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-19-[3-(diaminomethylideneamino)propyl]-13-[(4-hydroxyphenyl)methyl]-28-(2-methylsulfanylethyl)-6,12,15,18,21,27,30-heptaoxo-16-propan-2-yl-1,2-dithia-5,11,14,17,20,26,29-heptazacyclodotriacontane-4-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H82N16O11S3.C2HF3O2/c1-28(2)40-47(76)63-35(25-30-15-17-31(67)18-16-30)43(72)56-21-8-6-14-39(69)61-36(41(50)70)26-78-79-27-37(64-44(73)32(59-29(3)66)11-9-22-57-48(51)52)46(75)62-34(19-24-77-4)42(71)55-20-7-5-13-38(68)60-33(45(74)65-40)12-10-23-58-49(53)54;3-2(4,5)1(6)7/h15-18,28,32-37,40,67H,5-14,19-27H2,1-4H3,(H2,50,70)(H,55,71)(H,56,72)(H,59,66)(H,60,68)(H,61,69)(H,62,75)(H,63,76)(H,64,73)(H,65,74)(H4,51,52,57)(H4,53,54,58);(H,6,7)/t32-,33-,34-,35-,36-,37-,40-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXAUINYHLJPOO-YENZCTSDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCCCCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H83F3N16O13S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiazolo[4,5-h]isoquinoline](/img/structure/B3262242.png)

![6-Bromo-2-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-quinoline-4-carboxylic acid](/img/structure/B3262289.png)